1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves the reaction of 3-bromopropylamine with 4-oxo-3H-phthalazin-1-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce corresponding amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.
Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloropropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 1-(3-iodopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 1-(3-aminopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Uniqueness
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
CAS No. |
899952-57-9 |
---|---|
Molecular Formula |
C13H15BrN4O2 |
Molecular Weight |
339.193 |
IUPAC Name |
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
InChI |
InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20) |
InChI Key |
GQQKOIJJMGJOJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.